molecular formula C7H6ClN3 B581687 4-Chloro-1H-pyrrolo[2,3-c]pyridin-7-amine CAS No. 1260384-00-6

4-Chloro-1H-pyrrolo[2,3-c]pyridin-7-amine

Cat. No. B581687
CAS RN: 1260384-00-6
M. Wt: 167.596
InChI Key: GHVOSGMKLKOFGT-UHFFFAOYSA-N
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Description

4-Chloro-1H-pyrrolo[2,3-c]pyridin-7-amine is a derivative of pyrrolo[3,2-c]pyridine . It is a white to off-white powder . It is used as an intermediate in the synthesis of the drug tofacitinib, which is used to treat moderate to severe rheumatoid arthritis in adults who are intolerant or have an inadequate response to methotrexate .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, which are structurally similar to 4-Chloro-1H-pyrrolo[2,3-c]pyridin-7-amine, has been reported . The methods for synthesis are systematized according to the method to assemble the pyrazolopyridine system . The yield of the synthesis was reported to be 65% .


Molecular Structure Analysis

The experimental charge density distribution in 4-chloro-1H-pyrrolo[2,3-b]pyridine has been carried out using high-resolution X-ray diffraction data . The topology of the bonding scheme within the molecule as well as of the intermolecular N–H⋯N and C–H⋯Cl hydrogen bonds has been investigated .


Chemical Reactions Analysis

The covalent nature of N–C and C–C bonds in the pyrrolopyridine skeleton of the molecule has been established by (3, −1) bond critical points associated with relatively large electron densities . The topological parameters corresponding to H⋯N and H⋯Cl critical points indicate a moderately strong intermolecular N–H⋯N hydrogen bond and a weak C–H⋯Cl closed-shell interaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-1H-pyrrolo[2,3-c]pyridin-7-amine include a melting point of 183-184°C . It is soluble in DMSO, ethyl acetate, and methanol .

Mechanism of Action

While the specific mechanism of action for 4-Chloro-1H-pyrrolo[2,3-c]pyridin-7-amine is not mentioned in the search results, it is used as an intermediate in the synthesis of the drug tofacitinib . Tofacitinib works by inhibiting Janus kinases, a group of enzymes involved in the process of inflammation and immune response .

Safety and Hazards

The safety information available indicates that 4-Chloro-1H-pyrrolo[2,3-c]pyridin-7-amine is harmful if swallowed (H302), causes serious eye damage (H318), causes skin irritation (H315), and may cause respiratory irritation (H335) .

properties

IUPAC Name

4-chloro-1H-pyrrolo[2,3-c]pyridin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c8-5-3-11-7(9)6-4(5)1-2-10-6/h1-3,10H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHVOSGMKLKOFGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CN=C2N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1H-pyrrolo[2,3-c]pyridin-7-amine

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